ABT-866

説明

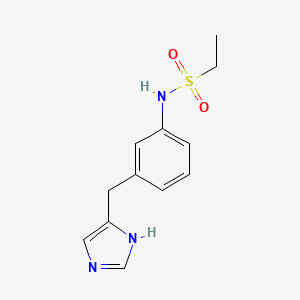

ABT-866 is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanesulfonamide group attached to a phenyl ring, which is further substituted with an imidazole moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ABT-866 typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Attachment of the Imidazole to the Phenyl Ring: The imidazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

Introduction of the Ethanesulfonamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.

Reduction: Reduction of the imidazole ring can yield various reduced imidazole derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted phenyl-imidazole derivatives.

科学的研究の応用

Urological Disorders

ABT-866 has shown promise in treating urological disorders due to its selective action on the alpha(1A)-adrenoceptor, which is predominantly found in the smooth muscle of the urethra. In studies, it has been demonstrated to enhance urethral contraction without elevating blood pressure, a significant advantage over traditional treatments .

Case Study:

In a canine model, this compound was tested for its ability to induce sustained contraction of Mueller's muscle in the upper eyelid, suggesting its potential use in treating conditions like blepharoptosis. The results indicated that this compound could effectively increase eyelid contractile force similar to phenylephrine but with prolonged effects .

Cardiovascular Research

The compound's unique receptor profile makes it a candidate for investigating cardiovascular diseases. Its ability to selectively stimulate the alpha(1A)-adrenoceptor could lead to new treatments for conditions such as stress urinary incontinence and hypertension without the adverse cardiovascular effects associated with other adrenergic agents .

Research Findings:

Studies have shown that this compound can stimulate smooth muscle contraction effectively while minimizing systemic vascular resistance changes, indicating its potential utility in managing cardiovascular conditions where selective vasodilation is desired .

Potential Therapeutic Uses

The diverse pharmacological profile of this compound suggests several promising therapeutic avenues:

- Treatment of Urological Disorders: Effective for conditions like urinary incontinence.

- Management of Blepharoptosis: Potential use in cosmetic and medical treatments involving eyelid elevation.

- Cardiovascular Applications: Investigated for selective vasodilation without systemic effects.

作用機序

The mechanism of action of ABT-866 involves its interaction with specific molecular targets:

類似化合物との比較

Phenylpropanolamine: Another alpha-1 adrenoceptor ligand with different pharmacological profiles.

Midodrine: A prodrug that is converted to an active alpha-1 adrenoceptor agonist.

Uniqueness: ABT-866 is unique due to its dual action on alpha-1 adrenoceptors, providing both agonistic and antagonistic effects, which is not commonly observed in similar compounds .

生物活性

ABT-866, chemically known as N-[3-(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide, is a novel compound primarily recognized for its selective activity on alpha-1 adrenoceptors. This compound exhibits a unique pharmacological profile with significant implications for therapeutic applications, particularly in urology and cardiovascular health.

This compound acts as an agonist at the alpha-1A adrenoceptor subtype while displaying antagonist properties at the alpha-1B and alpha-1D subtypes. This selective activity is crucial for minimizing adverse effects typically associated with non-selective alpha-adrenoceptor agonists, such as increased blood pressure.

Key Findings

- Alpha-1A Agonism : this compound shows strong intrinsic activity at the alpha-1A adrenoceptor, particularly in the rabbit urethra, with a potency (pD(2)) of 6.22, achieving approximately 80% of the response elicited by phenylephrine .

- Alpha-1B Antagonism : In the rat spleen, this compound demonstrates antagonistic properties with a pA(2) value of 5.39, indicating its potential to block unwanted vasoconstriction effects .

- Alpha-1D Antagonism : The compound also exhibits antagonistic action at the alpha-1D receptors located in the rat aorta (pA(2) = 6.18), further supporting its selective profile .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other compounds:

| Compound | Receptor Subtype | Activity Type | Potency (pD(2)/pA(2)) |

|---|---|---|---|

| This compound | Alpha-1A | Agonist | 6.22 |

| Alpha-1B | Antagonist | 5.39 | |

| Alpha-1D | Antagonist | 6.18 | |

| Phenylephrine | Alpha-1A | Agonist | Reference |

| ST-1059 | Alpha-1A/D | Agonist | Lower than this compound |

In Vivo Studies

Research involving canine models has demonstrated that this compound is more selective for urethral tissue compared to other agents like A-61603 and phenylpropanolamine, which highlights its potential for treating conditions such as urinary incontinence without significant cardiovascular side effects .

Clinical Implications

In clinical settings, the selective properties of this compound have been explored for treating stress urinary incontinence. Its ability to stimulate smooth muscle contraction in the urethra while avoiding systemic blood pressure elevation positions it as a promising candidate for future therapeutic development.

Study Example:

One study investigated the effects of this compound on patients with urinary incontinence, demonstrating improved bladder control without significant increases in blood pressure, contrasting sharply with traditional treatments that often lead to hypertensive episodes.

特性

IUPAC Name |

N-[3-(1H-imidazol-5-ylmethyl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-2-18(16,17)15-11-5-3-4-10(6-11)7-12-8-13-9-14-12/h3-6,8-9,15H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUIPNDCVDWYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258526-74-8 | |

| Record name | ABT-866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258526748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7JGJ12E1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。